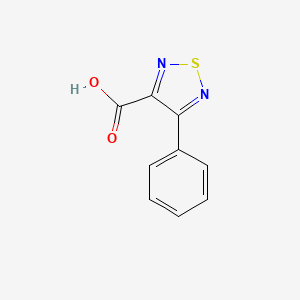
Phenyl-dipyrenylphosphine oxide
概要
説明
Synthesis Analysis
A series of polyamic acid copolymers containing phosphorous groups in the side chains were synthesized from [2,5-bis (4-aminophenoxy) phenyl] diphenylphosphine oxide (DATPPO) and 4,4′-oxydianiline (ODA) with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) through the polycondensation in N, N ′-dimethyacetamide (DMAc) . Another synthesis method involves the quaternization of methyldiphenylphosphine or benzyldiphenylphosphine with aryl bromides .Chemical Reactions Analysis
Phenyl-dipyrenylphosphine oxide has been used in the synthesis of polyimides . The compound has also been involved in the phosphinylation of 3,4-dihydroisoquinolines .Physical and Chemical Properties Analysis
This compound has been used in the synthesis of polyimides that exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films . These polyimides also show good thermal stability .科学的研究の応用
Fluorescent Probes in Biological Research
Phenyl-dipyrenylphosphine oxide derivatives, specifically Diphenyl‐1‐pyrenylphosphine (DPPP), have been explored as fluorescent probes to monitor lipid peroxidation in cell membranes. DPPP reacts with organic hydroperoxides and hydrogen peroxide to form DPPP oxide, which has been effectively used to study lipid peroxidation within cell membranes, particularly in polymorphonuclear leukocytes (PMNs) stimulated with phorbol 12‐myristate 13‐acetate. This method has shown potential for detailed study of lipid peroxidation and free radical production in biological systems (Okimoto et al., 2000).
Electroluminescent and Photoluminescent Applications
Phosphine oxide derivatives have also been investigated for their photoluminescent and electroluminescent properties. The chelate phosphine oxide ligand bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO) has demonstrated high photoluminescence (PL) quantum yield and efficient energy transfer, which is crucial for enhancing the PL intensity and efficiency of Eu(III) complexes. These properties make them ideal for applications in electroluminescent devices, showing impressive brightness and spectral stability (Hui Xu et al., 2006).
Applications in Synthesis and Chemistry
Phosphine oxide compounds have been utilized in various chemical synthesis processes. For example, phosphine reagents like diphenyl-1-pyrenylphosphine have been used as fluorescent reagents for the determination of lipid hydroperoxides in foodstuffs and biological materials. These reagents react with hydroperoxides to produce fluorescent oxides, allowing for efficient detection and quantification of lipid peroxidation products (Akasaka & Ohrui, 2000).
Material Science and Engineering Applications
In material science, this compound derivatives have been incorporated into novel polyimides, offering unique properties like high thermal stability, low birefringence, and good adhesive properties. These materials are used in various high-performance applications, including coatings and electronic materials (Jeong et al., 2001).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Phenyl-dipyrenylphosphine oxide (PDPO) is primarily used in the synthesis of polyimide fibers and other organophosphorus compounds . The primary targets of PDPO are the reactants involved in the synthesis process, such as [2,5-bis(4-aminophenoxy) phenyl] diphenylphosphine oxide (DATPPO) and 4,4′-oxydianiline (ODA) .
Mode of Action
PDPO interacts with its targets through a polycondensation process . This process involves the reaction of PDPO with other reactants to form a polymer chain. The phosphine oxide group in PDPO plays a crucial role in this process, contributing to the formation of the polymer structure .
Biochemical Pathways
The biochemical pathways affected by PDPO are primarily related to the synthesis of polyimide fibers and other organophosphorus compounds . The polycondensation process leads to the formation of a polymer chain, which is the basis for the structure of these materials.
Pharmacokinetics
The physical and chemical properties of pdpo, such as its solubility and reactivity, play a crucial role in its bioavailability during the synthesis process .
Result of Action
The result of PDPO’s action is the formation of polyimide fibers and other organophosphorus compounds with desirable properties . These materials exhibit excellent thermal stability, optical transparency, and inherent flame-retardant properties .
Action Environment
The action of PDPO is influenced by various environmental factors, such as temperature and the presence of other reactants . For instance, the polycondensation process requires a specific temperature range for optimal results. Additionally, the presence and concentration of other reactants can significantly affect the efficiency and outcome of the synthesis process .
生化学分析
Biochemical Properties
Phenyl-dipyrenylphosphine oxide plays a role in the synthesis of polyimides . It interacts with other compounds such as 4,4′-oxydianiline (ODA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) in a polycondensation process . The nature of these interactions involves the formation of covalent bonds during the polymerization process .
Cellular Effects
Its role in the synthesis of polyimides suggests that it may influence cellular processes related to the production and degradation of these polymers .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with other compounds to form polyimides . This process may involve binding interactions with these compounds, leading to the formation of new covalent bonds .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on its role in the synthesis of polyimides . The stability and degradation of these polymers may be influenced by the presence of this compound .
Metabolic Pathways
Its role in the synthesis of polyimides suggests that it may be involved in the metabolic pathways related to the production and degradation of these polymers .
Transport and Distribution
Its role in the synthesis of polyimides suggests that it may be transported to sites where these polymers are produced .
Subcellular Localization
Its role in the synthesis of polyimides suggests that it may be localized to sites where these polymers are produced .
特性
IUPAC Name |
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O8S/c1-45-26-15-7-20(8-16-26)28(19-29(41)21-3-11-24(39)12-4-21)31(33(42)23-5-13-25(40)14-6-23)30(22-9-17-27(46-2)18-10-22)32-34(43)37-36(47)38-35(32)44/h3-18,28,30-32,39-40H,19H2,1-2H3,(H2,37,38,43,44,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDWOBCBIQPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)O)C(C(C3C(=O)NC(=S)NC3=O)C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


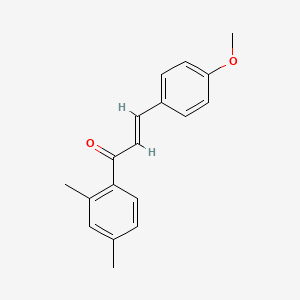
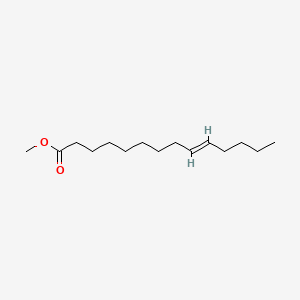
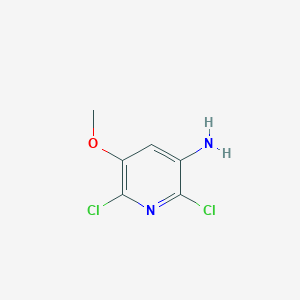
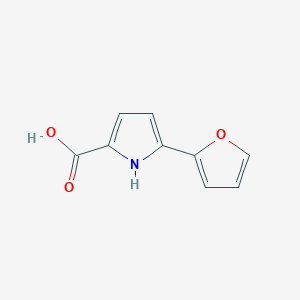
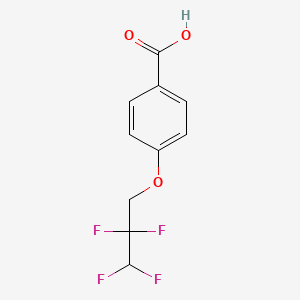
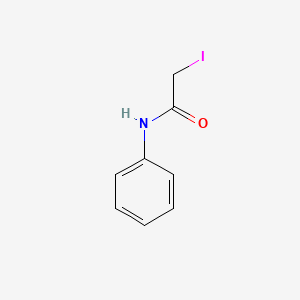
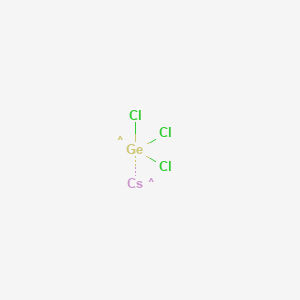
![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)
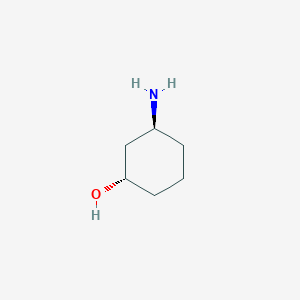

![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole](/img/structure/B3151767.png)
![1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1,2,3]triazole)](/img/structure/B3151773.png)
